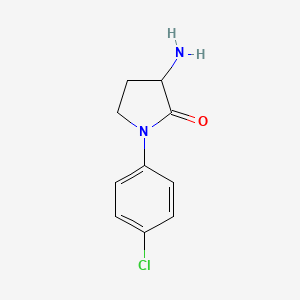

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

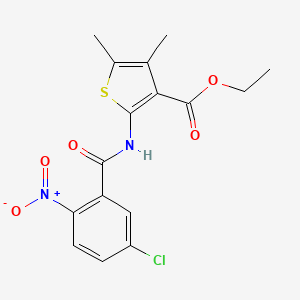

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a 4-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis in Complexes : It has been used in the synthesis of Co(III) complexes, contributing to the understanding of molecular interactions in coordination chemistry (Amirnasr et al., 2001).

Biological Activity : Its derivatives, particularly pyrrolo[2,3-b]pyridine scaffolds, show potential biological activity, highlighting its significance in medicinal chemistry (Sroor, 2019).

Molecular Structure Analysis

Crystal Structure Study : The molecular and crystal structure of derivatives of 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one have been analyzed, offering insights into their geometrical configuration (Ratajczak-Sitarz et al., 1990).

Pyrrole and Pyrrole Derivatives : As a pyrrolidine derivative, it is part of the broader category of pyrrole derivatives, which are crucial in various biological molecules like heme and chlorophyll (Anderson & Liu, 2000).

Chemical Reactions and Synthesis

Cyclocondensation Applications : Its role in the cyclocondensation of alpha-aminonitriles and enones demonstrates its utility in creating polysubstituted pyrroles and pyrrolidines, important in synthetic chemistry (Bergner et al., 2009).

Synthesis of Functionalized Pyrrolidines : Its application in synthesizing functionalized pyrrolidines, through reactions involving azetidines, indicates its versatility in organic synthesis (Durrat et al., 2008).

Organocatalysts in Asymmetric Reactions : Derivatives of this compound have been used as organocatalysts in asymmetric Michael and Mannich reactions, showcasing its potential in catalysis (Reyes-Rangel et al., 2016).

Intramolecular Hydrogen Atom Transfer : The compound has been studied for its role in intramolecular hydrogen atom transfer, which is important in understanding chemical reactivity and molecular dynamics (Obi et al., 1998).

Applications in Organic Chemistry

Acylation and Synthesis of Tetramic Acids : Its role in the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, demonstrates its importance in the creation of complex organic molecules (Jones et al., 1990).

Construction of Pyrrolidine Rings : It's used in nucleophilic phosphine-catalyzed intramolecular Michael reactions to construct functionalized pyrrolidine rings, crucial in pharmaceutical chemistry (En et al., 2014).

Miscellaneous Applications

- Rhenium(I) Triscarbonyl Complexes : Research involving this compound in rhenium(I) triscarbonyl complexes relates to its applications in inorganic and organometallic chemistry (Stichauer et al., 2017).

Safety and Hazards

The safety information for 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-amino-1-(4-chlorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMOVYPHTUAJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2643370.png)

![2-(4-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2643371.png)

![1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2643375.png)

![2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2643377.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)

![ethyl 1-benzyl-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2643379.png)

![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)